Cas no 178242-97-2 (4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine)

4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine 化学的及び物理的性質
名前と識別子
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- 2H-Pyran-4-ethanamine, 4-(dimethylamino)tetrahydro-
- 4-(2-aminoethyl)-n,n-dimethyltetrahydro-2h-pyran-4-amine
- 4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine
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- インチ: 1S/C9H20N2O/c1-11(2)9(3-6-10)4-7-12-8-5-9/h3-8,10H2,1-2H3
- InChIKey: VWELCQJXWCXLLL-UHFFFAOYSA-N
- ほほえんだ: C1OCCC(N(C)C)(CCN)C1
4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-3558-0.25g |
4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine |
178242-97-2 | 95%+ | 0.25g |
$449.0 | 2023-09-06 | |
Life Chemicals | F2147-3558-1g |
4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine |
178242-97-2 | 95%+ | 1g |
$498.0 | 2023-09-06 | |
Life Chemicals | F2147-3558-5g |
4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine |
178242-97-2 | 95%+ | 5g |
$1494.0 | 2023-09-06 | |
TRC | A238741-1g |
4-(2-aminoethyl)-n,n-dimethyltetrahydro-2h-pyran-4-amine |
178242-97-2 | 1g |
$ 705.00 | 2022-06-08 | ||
Life Chemicals | F2147-3558-0.5g |
4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine |
178242-97-2 | 95%+ | 0.5g |
$473.0 | 2023-09-06 | |
Life Chemicals | F2147-3558-2.5g |
4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine |
178242-97-2 | 95%+ | 2.5g |
$996.0 | 2023-09-06 | |
Life Chemicals | F2147-3558-10g |
4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine |
178242-97-2 | 95%+ | 10g |
$2092.0 | 2023-09-06 | |
TRC | A238741-100mg |
4-(2-aminoethyl)-n,n-dimethyltetrahydro-2h-pyran-4-amine |
178242-97-2 | 100mg |
$ 115.00 | 2022-06-08 | ||
TRC | A238741-500mg |
4-(2-aminoethyl)-n,n-dimethyltetrahydro-2h-pyran-4-amine |
178242-97-2 | 500mg |
$ 455.00 | 2022-06-08 |
4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine 関連文献
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amineに関する追加情報
Chemical Profile of 4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine (CAS No. 178242-97-2)
4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine, identified by its CAS number 178242-97-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This tetrahydropyranamine derivative has garnered attention due to its structural complexity and potential applications in medicinal chemistry, particularly in the development of novel bioactive molecules. The compound’s unique framework, featuring a tetrahydropyran ring substituted with an N,N-dimethylamino group and a 2-aminoethyl side chain, positions it as a versatile intermediate for constructing more intricate pharmacophores.
The tetrahydropyran scaffold is a common motif in natural products and synthetic drugs, known for its ability to mimic the piperidine moiety found in many biologically active compounds. The presence of the N,N-dimethylamino group enhances the compound’s basicity and lipophilicity, which are critical parameters in drug design for optimizing pharmacokinetic properties. Additionally, the 2-aminoethyl substituent introduces a chiral center and potential hydrogen bonding capabilities, making this compound a valuable building block for enantioselective synthesis.
Recent advancements in computational chemistry have enabled the exploration of 4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine’s interactions with biological targets. Molecular docking studies suggest that this compound may exhibit binding affinity with enzymes and receptors involved in metabolic pathways, such as those relevant to inflammation and neurodegeneration. These findings align with the growing interest in tetrahydropyran derivatives as scaffolds for modulating protein-protein interactions.
In the context of drug discovery, the synthesis of analogs derived from 4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine has been explored to enhance its pharmacological profile. For instance, modifications at the aminoethyl side chain have led to compounds with improved solubility and reduced toxicity, demonstrating the importance of structure-activity relationship (SAR) studies in optimizing lead candidates. The compound’s stability under various reaction conditions has also been investigated, revealing its suitability for multi-step synthetic routes toward complex molecules.
The role of tetrahydropyranamine derivatives in medicinal chemistry has been further highlighted by their incorporation into peptidomimetics and protease inhibitors. The rigidified pyrane ring provides conformational constraints that can improve binding specificity, while the amine functionalities allow for further derivatization. This has led to several patents and publications describing novel therapeutic agents based on similar structural motifs.
From a synthetic perspective, 4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine can be accessed through multiple pathways, including reductive amination of ketones or ring-closing metathesis of dienes. Recent reports have emphasized catalytic methods that improve yield and selectivity, aligning with green chemistry principles. These developments underscore the compound’s significance as a synthetic intermediate in industrial-scale pharmaceutical production.
The biological activity of 4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine has been preliminarily assessed through in vitro assays. Preliminary data suggest potential effects on pathways relevant to central nervous system disorders, making it an attractive candidate for further investigation. Collaborative efforts between academic researchers and pharmaceutical companies are now focused on validating these findings through preclinical studies.
The future prospects of this compound are promising, with ongoing research aimed at expanding its applications beyond traditional drug development. For example, its utility in materials science has been explored, particularly in designing chiral auxiliaries for asymmetric synthesis. The adaptability of 4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine underscores its versatility as a chemical entity.
In conclusion, 4-(2-aminoethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine (CAS No. 178242-97-2) represents a compelling example of how structural innovation can drive advancements in pharmaceutical chemistry. Its unique properties make it a valuable asset for researchers seeking to develop novel therapeutics or explore new synthetic methodologies. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping the future of drug discovery.
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